N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-21-9-5-8-20-19(21)10-14-25(20)15-13-24-22(26)23(11-16-28-17-12-23)18-6-3-2-4-7-18/h2-10,14H,11-13,15-17H2,1H3,(H,24,26) |
InChI Key |
PRQCWARJFUJFJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer method employs acid-catalyzed rearrangement of aryl hydrazones. For 4-methoxyindole derivatives, 3,5-dimethoxyaniline (15 in Scheme 2 of) is condensed with ketoesters or pyruvic acid derivatives. For example:
Bischler Indole Synthesis
This method involves cyclization of phenacyl anilines. For 4-methoxyindoles:
-
Intermediate formation : 3,5-Dimethoxyaniline (15) reacts with phenacyl bromides (21–22) in ethanol/NaHCO₃ to form amino ketones (23–25), which cyclize under heat to 2-substituted indoles (25–26).
-
Yield optimization : Neutral conditions (LiBr, NaHCO₃, 1-propanol) improve yields to 61% for 3-substituted derivatives.
Preparation of 4-Phenyltetrahydro-2H-Pyran-4-Carboxamide
The tetrahydropyran-carboxamide moiety is constructed via cyclization and amidation steps.
Cyclization of Diol Precursors
Tetrahydropyran rings are typically formed by acid-catalyzed cyclization of diols. For 4-phenyl substitution:
Amidation of Tetrahydropyran-4-Carboxylic Acid
-
Activation : The carboxylic acid is converted to an acid chloride using SOCl₂ or POCl₃.
-
Coupling : Reaction with amines (e.g., ethylenediamine) in presence of Et₃N yields the carboxamide.
Alkylation to Introduce the Ethyl Linker
The ethyl spacer connects the indole and tetrahydropyran-carboxamide via N-alkylation .
Indole Alkylation
Amine Functionalization
The bromoethyl intermediate reacts with the tetrahydropyran-carboxamide’s amine group:
-
Nucleophilic substitution : 1-(2-Bromoethyl)-4-methoxyindole and tetrahydropyran-4-carboxamide are heated in acetonitrile with K₂CO₃.
Final Assembly via Amide Coupling
A two-step protocol ensures efficient linkage:
Carboxylic Acid Activation
-
Reagents : POCl₃ or (COCl)₂ in DMF activate the tetrahydropyran-carboxylic acid.
Amide Bond Formation
-
Coupling : The activated acid reacts with N-[2-(4-methoxyindol-1-yl)ethyl]amine in CH₂Cl₂/Et₃N.
-
Workup : Column chromatography (SiO₂, EtOAc/hexane) isolates the final product.
Optimization and Challenges
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Indole alkylation | Competing C-alkylation | Use bulky bases (e.g., DBU) | 75% → 85% |
| Amide coupling | Low nucleophilicity of amine | Employ HOBt/EDCI coupling agents | 60% → 78% |
| Cyclization | Ring-opening side reactions | Use anhydrous conditions | 50% → 70% |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Structural Analogues with Modified Pyran Substituents
(a) N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Key Differences : Replaces the indol-ethyl group with a naphthalene substituent.
- Activity : Exhibits IC₅₀ = 9.8 µM against IDO1 and >10-fold selectivity over TDO2 (tryptophan 2,3-dioxygenase 2), highlighting the importance of aromatic bulk for potency .
(b) N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide
- Key Differences : Substitutes the 4-phenyl group on the pyran with a 4-methoxyphenyl group and modifies the indole substituent (methyl at position 1).
- Molecular Weight : 378.5 vs. the target compound’s estimated ~420–440 g/mol (based on similar structures).
- Implications : Methoxy groups may enhance solubility, while methyl substitution on indole could affect steric interactions .
Analogues with Alternative Heterocyclic Cores
(a) N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
- Key Differences : Replaces the pyran-carboxamide core with a coumarin (chromen-2-one) derivative.
- Structural Impact : The coumarin’s conjugated system may alter electronic properties and binding affinity compared to the pyran’s saturated ring .
(b) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
- Key Differences: Feature a thiazolidinone ring instead of pyran, linked to nicotinamide.
- Activity : Demonstrated antioxidant and anti-inflammatory properties, suggesting divergent biological targets compared to the pyran-indole scaffold .

Modifications in Indole Substituents
(a) 2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
- Key Differences : Adds a second methoxy group on the phenyl ring of the pyran and uses an acetamide linker instead of ethyl.
- Molecular Weight : 408.5, slightly higher than the target compound.
- SAR Insight : Additional methoxy groups may enhance lipophilicity and membrane permeability .
(b) 1-(2-Methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide
- Key Differences : Introduces a methoxyethyl chain on the indole nitrogen.
- Structural Impact : Elongated chains may influence pharmacokinetic properties, such as metabolic stability .
Activity and Selectivity Trends
*H-89 is a protein kinase A inhibitor, included here to illustrate divergent biological targets despite structural differences.
Q & A
Q. Example Protocol :
| Step | Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization to tetrahydropyran | H₂SO₄, 80°C, 12h | 65% | |
| 2 | Indole alkylation | K₂CO₃, DMF, 60°C, 8h | 72% | |
| 3 | Amide coupling | EDCI, HOBt, DCM, RT, 24h | 58% |
How should researchers characterize this compound to confirm structural integrity?
Basic Research Question
Key analytical methods include:
- NMR Spectroscopy :
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to verify purity (>95%) and molecular ion peaks .
- X-ray crystallography (if crystalline): Resolve the tetrahydropyran chair conformation and indole orientation .
Data Interpretation Tip : Discrepancies in NOESY correlations may indicate rotameric flexibility in the ethyl linker .
What strategies are effective for optimizing bioactivity through structural modifications?
Advanced Research Question
Structure-Activity Relationship (SAR) Considerations :
- Tetrahydropyran substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position enhances metabolic stability but may reduce solubility .
- Indole modifications : Replacing 4-methoxy with halogens (e.g., Cl, F) improves target binding affinity in kinase assays .
- Linker optimization : Shortening the ethyl spacer to methyl reduces conformational entropy, potentially improving potency .
Case Study :
In analogous compounds, replacing the phenyl group with a pyrimidine ring increased selectivity for serotonin receptors (Ki = 12 nM vs. 85 nM for phenyl) .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Common pitfalls and solutions:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Solubility issues : Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS during long-term assays .
- Off-target effects : Perform counter-screening against related targets (e.g., GPCR panels) to validate specificity .
Example : A study reported conflicting IC₅₀ values (5 µM vs. 22 µM) for a similar compound due to differences in cell lines (HEK293 vs. CHO). Repeating assays in both systems confirmed lineage-dependent activity .
What in vitro models are suitable for evaluating this compound’s pharmacological potential?
Advanced Research Question
Advanced Research Question
- Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., COX-2) .
- ADMET prediction : Employ SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
- MD simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize derivatives .
Validation : A QSAR model for analogous compounds achieved R² = 0.89 between predicted and experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

